molecular formula C14H17NO4 B3427784 Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- CAS No. 61935-49-7

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No.: B3427784
CAS No.: 61935-49-7
M. Wt: 263.29 g/mol
InChI Key: NVZVMVSTQZDUJQ-NWDGAFQWSA-N
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Description

Cyclopentanecarboxylic acid derivatives are critical intermediates in organic synthesis and medicinal chemistry due to their rigid cyclopentane backbone, which imparts conformational constraints. The target compound, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-cyclopentanecarboxylic acid, features a carbobenzyloxy (Z) protecting group on the amino moiety at the 2-position of the cyclopentane ring. This configuration (1R,2S) is stereochemically significant, influencing its reactivity and interactions in synthetic pathways, particularly in peptide synthesis .

The Z-protected amino group enhances stability under basic conditions but is cleavable via hydrogenolysis, making it valuable in multi-step syntheses.

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVMVSTQZDUJQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for:

  • Synthesis of Complex Molecules : The presence of both carboxylic acid and amino functionalities enables the formation of amides and esters, facilitating the synthesis of more complex organic compounds.
  • Building Block in Drug Development : Due to its structural characteristics, it can be utilized in developing pharmaceuticals, particularly those targeting specific biological pathways .

Case Studies and Research Findings

  • Organocatalysis : Cyclopentanecarboxylic acid derivatives have been explored as building blocks in organocatalytic reactions. For instance, studies have shown their utility in synthesizing cyclic peptides and other complex structures through multi-step reactions involving Michael additions and cyclizations .
  • Peptide Synthesis : Research has highlighted the importance of five-membered cyclic amino acids like this compound in peptide synthesis. Their unique properties enhance the stability and functionality of peptides in various applications .
  • Biological Interaction Studies : Preliminary studies focusing on the interaction of this compound with biological macromolecules could provide insights into its potential therapeutic effects or toxicological profiles. Such studies are crucial for understanding its role in drug development.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can interact with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Research Highlights

  • Synthetic Routes: The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid involves cyanohydrin formation and nitrile hydrolysis, a method adaptable to the target compound’s synthesis .
  • Predicted Properties : Computational models suggest the target compound’s boiling point (~405°C) and acidity (pKa ~4) align with aromatic-substituted cyclopentane derivatives .
  • Safety Profiles : Similar compounds (e.g., CAS 733740-16-4) exhibit moderate acute toxicity (H302, H315), emphasizing the need for careful handling .

Biological Activity

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- is a complex organic compound with the molecular formula C14H17NO4 and a molar mass of 263.29 g/mol. This compound is notable for its unique structural features, including a cyclopentane ring, a carboxylic acid group, and an amine functionality. Its specific stereochemistry and combination of functional groups position it as a significant candidate for various biological applications and organic synthesis.

PropertyValue
Molecular FormulaC14H17NO4
Molar Mass263.29 g/mol
Density1.25 ± 0.1 g/cm³ (Predicted)
Boiling Point474.4 ± 44.0 °C (Predicted)
pKa4.53 ± 0.40 (Predicted)

The biological activity of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- is primarily attributed to its interactions with various molecular targets. The phenylmethoxycarbonyl group is known to interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The cyclopentane ring contributes to the compound's structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions that are crucial for biological activity.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

  • Neuraminidase Inhibition : This compound has been identified as a potential inhibitor of neuraminidase enzymes, which are critical in the life cycle of several viruses, including influenza. Inhibiting these enzymes can prevent viral replication and spread, making this compound a candidate for antiviral drug development .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentanecarboxylic acid may exhibit antimicrobial properties, which could be leveraged in developing new antibiotics .
  • Anti-inflammatory Effects : Some analogs have shown promise in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases .

Case Studies

  • Neuraminidase Inhibition Study : A study highlighted the effectiveness of substituted cyclopentane compounds as neuraminidase inhibitors. The research demonstrated that certain derivatives could effectively reduce viral load in infected cell cultures, suggesting their potential utility in treating influenza infections .
  • Antimicrobial Activity Evaluation : In vitro tests conducted on cyclopentanecarboxylic acid derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support further exploration into their use as broad-spectrum antibiotics .
  • Anti-inflammatory Research : A recent study investigated the anti-inflammatory properties of phenylmethoxycarbonyl derivatives in animal models of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for inflammatory conditions .

Synthetic Routes

The synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- typically involves multi-step organic reactions:

  • Starting Materials : Common reagents include cyclopentanecarboxylic acid derivatives and phenylmethoxycarbonyl amines.
  • Reaction Conditions : Specific catalysts and solvents are required to achieve the desired stereochemistry and product yield.

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction : Reduction reactions can convert the carboxylic acid group to an alcohol.
  • Substitution Reactions : The phenylmethoxycarbonyl group can be substituted with other functional groups under specific conditions.

Q & A

Q. Key Challenges :

  • Avoiding racemization during deprotection steps.
  • Ensuring regioselectivity in multi-step reactions.

Basic: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers and verifies stereochemical purity .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity; NOESY experiments validate spatial arrangements of substituents .
  • Mass Spectrometry (GC-MS or LC-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

Q. Methodological Recommendations :

  • Perform comparative assays under standardized conditions.
  • Use isotopic labeling (13C^{13}\text{C}-CPCA) to track metabolic fate .

Advanced: What strategies mitigate stereochemical challenges during synthesis?

Answer:

  • Asymmetric Catalysis : Chiral Ru or Rh catalysts for enantioselective cyclopropanation .
  • Dynamic Kinetic Resolution : Simultaneous racemization and selective crystallization .
  • Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .

Case Study :
A 2021 study achieved 98% enantiomeric excess (ee) using a Rh-catalyzed cyclopropanation followed by enzymatic resolution .

Basic: What biological roles are documented for cyclopentanecarboxylic acid derivatives?

Answer:

  • Microbial Metabolism : Serves as a carbon source for Rhodococcus strains, catabolized via β-oxidation pathways .
  • Plant Growth Regulation : Derivatives like isobornyl propionate influence terpenoid-mediated signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
Reactant of Route 2
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Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

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